3-(5-Bromo-pyrazin-2-yl)-propionic acid ethyl ester
Overview
Description
3-(5-Bromo-pyrazin-2-yl)-propionic acid ethyl ester is a chemical compound with the molecular formula C9H11BrN2O2 and a molecular weight of 259.1 g/mol . . This compound is characterized by the presence of a pyrazine ring substituted with a bromine atom and an ethyl ester group.
Scientific Research Applications
3-(5-Bromo-pyrazin-2-yl)-propionic acid ethyl ester has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals
Preparation Methods
The synthesis of 3-(5-Bromo-pyrazin-2-yl)-propionic acid ethyl ester typically involves the esterification of 2-Pyrazinepropanoic acid, 5-bromo- with ethanol in the presence of an acid catalyst . The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-(5-Bromo-pyrazin-2-yl)-propionic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride. Common reagents and conditions used in these reactions include palladium catalysts for substitution reactions and strong oxidizing or reducing agents for oxidation and reduction reactions
Mechanism of Action
The mechanism of action of 3-(5-Bromo-pyrazin-2-yl)-propionic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in its binding affinity and reactivity. The compound may exert its effects by inhibiting or activating specific pathways, depending on the context of its use .
Comparison with Similar Compounds
Similar compounds to 3-(5-Bromo-pyrazin-2-yl)-propionic acid ethyl ester include:
Ethyl 2-bromopropanoate: Similar in structure but lacks the pyrazine ring.
Ethyl 3-bromopyrazine-2-carboxylate: Similar in structure but has a carboxylate group instead of a propanoic acid ester.
Ethyl 5-bromopyrazine-2-carboxylate: Similar in structure but has a carboxylate group at a different position on the pyrazine ring
Properties
IUPAC Name |
ethyl 3-(5-bromopyrazin-2-yl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-2-14-9(13)4-3-7-5-12-8(10)6-11-7/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGUGBOSYPHLHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CN=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.